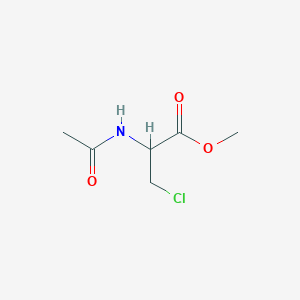

Methyl 2-acetylamino-3-chloropropionate

Description

Methyl 2-acetylamino-3-chloropropionate (CAS: 18635-38-6) is a chiral ester derivative of alanine, with the molecular formula C₆H₁₀ClNO₃ and a molecular weight of 179.6 g/mol. Key properties include:

- Melting point: 74–76°C

- Boiling point: 303.6°C (estimated)

- Density: 1.2 g/cm³

- Storage: Requires refrigeration at 2–8°C .

This compound is primarily used as a pharmaceutical intermediate, notably in synthesizing the antihypertensive drug Ramipril (CAS: 87333-19-5) . Its stereochemistry (L-configuration) is critical for biological activity, as indicated by synonyms such as N-Acetyl-3-chloro-L-alanine methyl ester .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-3-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKDMFMKAAPDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335105 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87333-22-0, 18635-38-6, 40026-27-5 | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87333-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Methyl 2-(acetylamino)-3-chloropropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087333220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18635-38-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146379 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146378 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-3-chloroalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(acetylamino)-3-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-Alanine, N-acetyl-3-chloro-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRR48EMO38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Procedure

The patent DE19941062A1 introduces a streamlined protocol using thionyl chloride (SOCl₂) for chlorination, addressing the drawbacks of PCl₅. The process involves four stages:

-

Chlorination : Serine methyl ester hydrochloride reacts with SOCl₂ in toluene at 75°C for 6 hours, forming 2-amino-3-chloropropionic acid methyl ester hydrochloride.

-

Acetylation : Without isolating the intermediate, acetyl chloride is added at 90°C to introduce the acetamido group.

-

Activated Carbon Treatment : The crude product is treated with activated carbon to adsorb impurities.

-

Purification : The compound is stirred with ethanol at 35°C, precipitating high-purity this compound.

Table 1: Representative Synthesis from DE19941062A1

| Parameter | Value |

|---|---|

| Serine methyl ester HCl | 182 g |

| Thionyl chloride | 137 kg |

| Acetyl chloride | 200 g |

| Solvent | Toluene (1150 ml) |

| Reaction temperature | 75°C (chlorination), 90°C (acetylation) |

| Yield | 160 g (crude), 150 g (purified) |

Advantages Over Traditional Methods

-

Reduced Byproducts : SOCl₂ generates gaseous SO₂ and HCl, easily removed via distillation, minimizing contamination.

-

Higher Compatibility : The absence of phosphorous byproducts prevents catalyst poisoning in downstream hydrogenation steps.

-

Operational Simplicity : Sequential chlorination and acetylation in the same solvent eliminate intermediate isolation, reducing processing time.

Comparative Analysis of Chlorinating Agents

Efficiency and Purity

The thionyl chloride method achieves a purified yield of 83% (150 g from 180 g crude) with a melting point of 74–76°C, aligning with literature values. In contrast, phosphorus pentachloride methods often yield <75% due to byproduct interference.

Table 2: Chlorinating Agent Comparison

Solvent and Temperature Optimization

Toluene is preferred for its high boiling point (110°C) and inertness, facilitating reflux conditions. Ethanol purification selectively dissolves impurities, leaving the product as a crystalline solid. Reaction temperatures exceeding 90°C risk decomposition, while temperatures below 70°C prolong reaction times.

Industrial Scalability and Process Considerations

Batch vs. Continuous Processing

The DE19941062A1 protocol is optimized for batch processing, with scalability demonstrated at multi-kilogram scales. Key considerations include:

-

Solvent Recovery : Toluene and ethanol are distilled and reused, reducing costs.

-

Catalyst Lifetime : Activated carbon filtration extends catalyst usability in subsequent batches.

Chemical Reactions Analysis

Methyl 2-acetylamino-3-chloropropionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include thionyl chloride for chlorination, acetic anhydride for acetylation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- Methyl 2-acetylamino-3-chloropropionate serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that enhance pharmacological activity.

- It has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics due to its ability to modify biological activity through structural changes.

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound exhibit antimicrobial properties. Research indicates its potential against various bacterial strains, making it a candidate for developing new antibiotics.

-

Targeted Drug Delivery :

- The compound can be incorporated into drug delivery systems, where its unique chemical properties facilitate the controlled release of therapeutic agents, improving efficacy and reducing side effects.

Chemical Synthesis Applications

-

Synthesis of Esters and Amides :

- This compound is used as a reagent in the preparation of esters and amides, which are crucial in organic synthesis.

- It reacts with alcohols and amines to form corresponding esters and amides, expanding its utility in synthetic organic chemistry.

-

Polymer Chemistry :

- The compound plays a role as a monomer or co-monomer in the production of polymers, particularly those used in coatings and adhesives.

- Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Pharmaceutical | Intermediate for NSAIDs | Enhances pharmacological activity |

| Antimicrobial | Potential antibiotic development | Effective against various bacterial strains |

| Drug Delivery | Controlled release systems | Improves therapeutic efficacy |

| Chemical Synthesis | Synthesis of esters and amides | Key reagent in organic synthesis |

| Polymer Chemistry | Used as a monomer in polymer production | Enhances polymer properties |

Case Studies

-

Case Study on Antimicrobial Properties :

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against Staphylococcus aureus. The researchers modified the compound to enhance its solubility and bioavailability, leading to promising results in vitro.

-

Synthesis of NSAIDs :

- Researchers at a pharmaceutical company utilized this compound as an intermediate for synthesizing a new class of NSAIDs. The resulting compounds displayed improved anti-inflammatory properties compared to existing drugs, indicating the compound's potential in drug development.

Mechanism of Action

The mechanism of action of methyl 2-acetylamino-3-chloropropionate involves its reactivity as a synthon in chemical synthesis. It can participate in various reactions to form complex molecules, which may interact with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and the compounds synthesized from it.

Comparison with Similar Compounds

Methyl 2-Chloropropionate (α-Chloropropionic Acid Methyl Ester)

Key Differences :

Methyl 3-Chloropropionate (β-Chloropropionic Acid Methyl Ester)

- CAS : 6001-87-2

- Molecular formula : C₄H₇ClO₂

- Molecular weight : 122.55 g/mol

- Physical properties: Boiling point: Not explicitly reported but likely lower than the target compound due to lack of polar groups. Density: ~1.2 g/cm³ (estimated) .

Key Differences :

- Chlorine substitution at the β-position (C3) instead of C3 in the target compound.

- No acetylamino group, leading to reduced solubility in polar solvents.

2-Chloropropionic Acid (Sodium Salt)

- CAS: Not explicitly provided.

- Metabolic effects: Oral LD₅₀ in mice: 15.4 mmol/kg (vs. 32.1 mmol/kg for dichloroacetate). Lowers blood lactate and glucose but causes testicular abnormalities and neurotoxicity in rats .

Key Differences :

- Demonstrates how structural modifications (ester vs. acid) influence toxicity profiles.

Structural and Functional Impact on Properties

Polarity and Solubility

The acetylamino group in Methyl 2-acetylamino-3-chloropropionate increases hydrogen bonding, enhancing solubility in polar solvents compared to methyl 2-chloropropionate. This property is critical for its role as a drug intermediate .

Stereochemical Considerations

- The target compound exists as stereoisomers (e.g., AAD-002 and AAD-003 in ), which may affect pharmacological activity.

- In contrast, simpler esters like methyl 2-chloropropionate are racemic, limiting their use in enantioselective syntheses .

Toxicity and Handling

- This compound: Limited toxicity data, but labeled with hazard code Xi (irritant). Lab use only .

- 2-Chloropropionate : Causes neurotoxicity and reproductive harm in chronic studies .

Biological Activity

Methyl 2-acetylamino-3-chloropropionate (MACP) is a compound of increasing interest in biological and medicinal chemistry. Its structural features and reactivity suggest potential applications in various biological systems, particularly in the synthesis of pharmaceuticals and as a biologically active agent. This article provides a comprehensive overview of the biological activity of MACP, supported by data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClNO₃ |

| Molar Mass | 179.6 g/mol |

| Density | 1.0 g/cm³ (predicted) |

| Melting Point | 74-76 °C |

| Boiling Point | 303.6 °C (predicted) |

| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |

| pKa | 14.01 (predicted) |

The biological activity of MACP is primarily attributed to its reactive chlorine substituent and the acetylamino group, which can facilitate nucleophilic substitution reactions. These properties enable MACP to interact with various biomolecules, potentially influencing metabolic pathways and enzyme activities.

Potential Biological Activities

- Antibacterial Activity : Preliminary studies suggest that MACP may exhibit antibacterial properties against certain strains of bacteria. However, further research is required to elucidate the specific mechanisms involved and the spectrum of activity against different bacterial species.

- Pharmaceutical Applications : MACP serves as an intermediate in the synthesis of pharmaceutical compounds, including Ramipril, an effective ACE inhibitor used for managing hypertension . Its role as a synthon in organic synthesis highlights its importance in developing new therapeutic agents.

- Enzyme Interactions : The compound's structure allows it to participate in enzyme-catalyzed reactions. Its potential ability to act as a substrate or inhibitor for specific enzymes warrants investigation into its pharmacokinetic properties and interactions with biological targets.

Study on Antibacterial Activity

A recent study investigated the antibacterial effects of MACP against various bacterial strains. The results indicated that MACP showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The underlying mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanistic studies are ongoing.

Synthesis of Ramipril

Another notable application of MACP is its use in synthesizing Ramipril. The synthesis pathway involves several steps where MACP acts as a key intermediate, demonstrating its utility in pharmaceutical chemistry. The efficiency of this synthesis route makes MACP a valuable compound in drug development processes aimed at cardiovascular diseases .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of MACP:

- Reactivity : The chlorine atom in MACP enhances its reactivity towards nucleophiles, making it suitable for various synthetic applications in medicinal chemistry.

- Bioactivity Spectrum : While initial findings support its antibacterial activity, comprehensive studies are necessary to explore other potential bioactivities, including antifungal and antiviral properties.

- Mechanistic Insights : Understanding how MACP interacts with specific enzymes could provide insights into its potential therapeutic uses and guide the design of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-acetylamino-3-chloropropionate, and how can reaction efficiency be optimized?

- Methodology:

- The compound is synthesized via a multi-step pathway, typically involving esterification of 3-chloro-2-acetylamino propionic acid with methanol under acidic catalysis. Key intermediates include β-chloroalanine derivatives, which are acetylated and esterified sequentially.

- Optimization strategies:

- Use anhydrous conditions to minimize hydrolysis of the ester group .

- Employ coupling agents like DCC (dicyclohexylcarbodiimide) to enhance acylation efficiency .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates and reduce side products .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodology:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR (CDCl₃): δ 1.95 (s, 3H, acetyl CH₃), δ 3.75 (s, 3H, methyl ester), δ 4.25–4.40 (m, 2H, CH₂Cl), δ 5.10 (t, 1H, NH) .

- ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) and chlorinated carbon (~45 ppm) .

- Mass Spectrometry (MS): ESI-MS (m/z): [M+H]⁺ = 180.05 (calc. 180.03 for C₆H₁₀ClNO₃) .

- Infrared Spectroscopy (IR): Peaks at 1740 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodology:

- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and thermal degradation .

- Handling: Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Avoid prolonged exposure to moisture, as the ester group is prone to hydrolysis .

- Safety: Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to limit inhalation exposure .

Advanced Research Questions

Q. How does the chlorination position in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodology:

- The β-chlorine (position 3) creates a sterically hindered environment, reducing SN2 reactivity. However, the electron-withdrawing acetyl group enhances electrophilicity at the adjacent carbon, favoring SN1 mechanisms in polar solvents (e.g., DMSO) .

- Experimental validation:

- Perform kinetic studies using nucleophiles (e.g., NaN₃) in varying solvents.

- Analyze substitution products via HPLC to compare reaction pathways .

Q. What analytical techniques are critical for resolving contradictory data on the compound's stability under varying pH conditions?

- Methodology:

- pH Stability Profiling:

- Incubate the compound in buffers (pH 2–12) at 25°C and 37°C.

- Monitor degradation via reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water 60:40) .

- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order decay models. Degradation is accelerated in alkaline conditions (pH > 10) due to ester hydrolysis .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex reaction systems?

- Methodology:

- Density Functional Theory (DFT): Optimize molecular geometry using B3LYP/6-31G(d) to calculate bond dissociation energies (BDEs) and electrostatic potential maps .

- Molecular Dynamics (MD): Simulate solvent interactions to predict solvolysis rates in aqueous/organic mixtures .

- ADMET Prediction: Use software like Schrödinger’s QikProp to estimate bioavailability and metabolic pathways, critical for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.